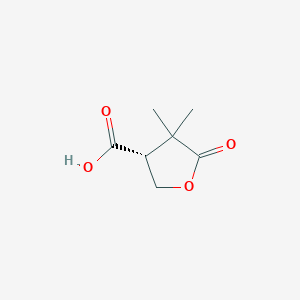
(R)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a tetrahydrofuran ring, a carboxylic acid group, and a ketone functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Esterification: Esters of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid.
Applications De Recherche Scientifique
®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and carboxylic acid, allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid: The non-chiral version of the compound.
4,4-Dimethyl-5-hydroxytetrahydrofuran-3-carboxylic acid: A reduced form with a hydroxyl group instead of a ketone.
4,4-Dimethyl-5-oxotetrahydrofuran-3-methyl ester: An esterified derivative.
Uniqueness: ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This enantiomeric purity is crucial for applications in pharmaceuticals and other fields where stereochemistry plays a vital role.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(3R)-4,4-dimethyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(5(8)9)3-11-6(7)10/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
Clé InChI |
YYGSADLKVCTXSP-SCSAIBSYSA-N |
SMILES isomérique |
CC1([C@H](COC1=O)C(=O)O)C |
SMILES canonique |
CC1(C(COC1=O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



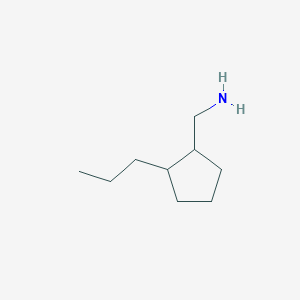

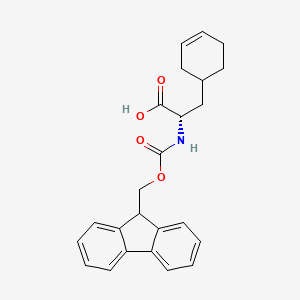
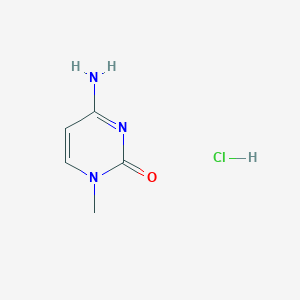
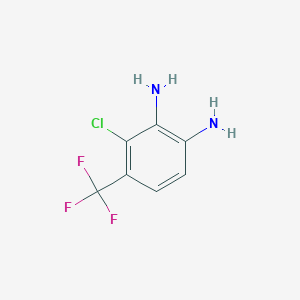
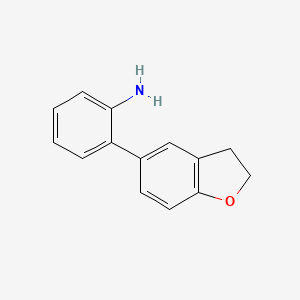
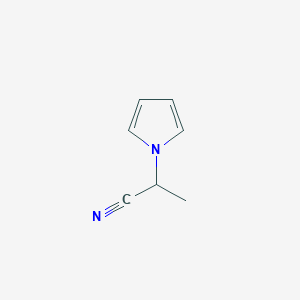




![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

